N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide
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Overview
Description
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl ring, an acetyl-methyl-amino group, and an amino-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with an acetyl-methyl-amino reagent under acidic conditions to form the desired intermediate. This intermediate is then reacted with 2-amino-acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Shares structural similarities but differs in the presence of a phenyl group instead of a cyclohexyl ring.
N-Methylacetamide: Similar in having an acetyl-methyl-amino group but lacks the cyclohexyl and amino-acetamide moieties.
Cyclohexylamine: Contains a cyclohexyl ring and an amino group but lacks the acetyl-methyl-amino and amino-acetamide functionalities.
Uniqueness
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHURPANUISAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC(CC1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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